

Dyrk2-IN-1 Protocol for In Vitro Studies

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Compound of Interest		
Compound Name:	Dyrk2-IN-1	
Cat. No.:	B12384897	Get Quote

Application Note & Protocol

Introduction

Dyrk2-IN-1 is a potent and orally bioavailable inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2).[1] DYRK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and proteostasis.[2][3][4] Its dysregulation has been implicated in the progression of several cancers, including prostate cancer, triple-negative breast cancer, and multiple myeloma, making it a compelling target for therapeutic intervention.[2][5][6] This document provides detailed protocols for the in vitro application of **Dyrk2-IN-1** for researchers, scientists, and drug development professionals.

Mechanism of Action

DYRK2 is a member of the CMGC kinase family and is involved in diverse signaling pathways. [2][5] It can act as a tumor suppressor by phosphorylating p53 at Serine 46, which promotes apoptosis in response to DNA damage.[2][7] Conversely, in certain cancer contexts, DYRK2 can promote cell survival by regulating proteostasis through the phosphorylation and activation of the 26S proteasome and the heat-shock factor 1 (HSF1).[2] **Dyrk2-IN-1** exerts its effect by competitively binding to the ATP-binding site of DYRK2, thereby inhibiting its kinase activity.[8]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of **Dyrk2-IN-1** and other relevant DYRK2 inhibitors.



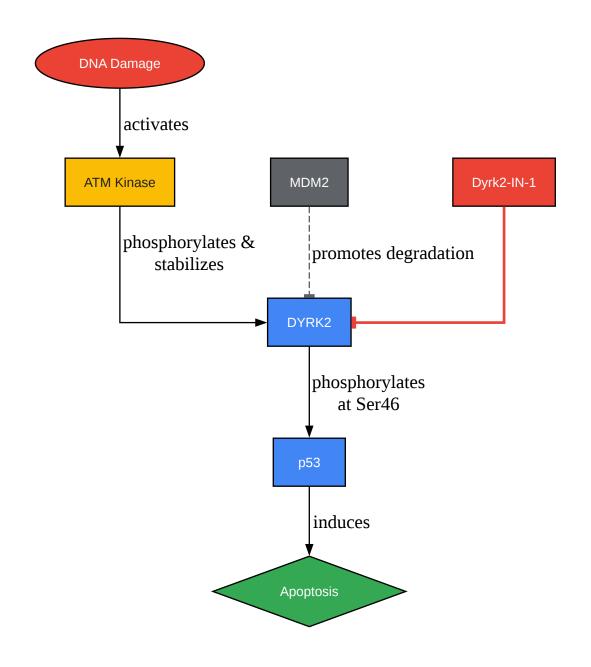
Compound	IC50 (DYRK2)	Other Kinases Inhibited (IC50)	Reference
Dyrk2-IN-1	14 nM	Not specified	[1]
C17	9 nM	Haspin (26 nM), MARK3 (87 nM), DYRK3 (68 nM)	[9]
LDN-192960	48 nM	Haspin (10 nM)	[10]
Compound 6	17 nM	DYRK1A (889 nM), DYRK1B (697 nM), DYRK3 (>121 μM), Haspin (45 nM), MARK3 (100 nM)	[11][12]
Curcumin	Not specified (not a direct inhibitor)	Acts as a DYRK2 degrader via PROTAC mechanism	[3][5]
Harmine	1.3 μΜ	DYRK1A (1.9 μM), FLT3, Aurora kinases B and C	[4]

Signaling Pathways

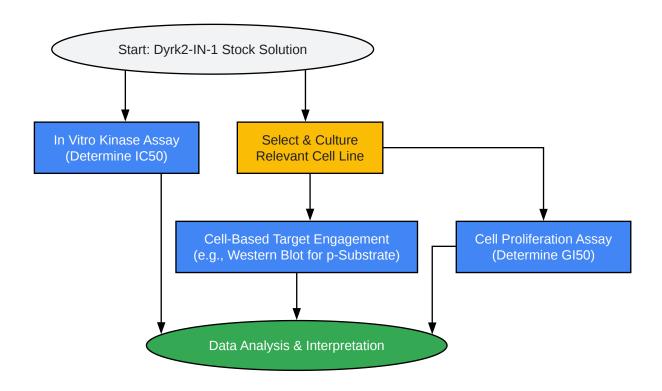
The following diagrams illustrate the key signaling pathways involving DYRK2.











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